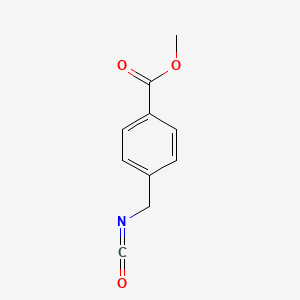

Methyl 4-(isocyanatomethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(isocyanatomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZCJAKMNAEAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(isocyanatomethyl)benzoate can be synthesized through several methods. One common method involves the reaction of methyl 4-(aminomethyl)benzoate with phosgene or a phosgene equivalent, such as triphosgene, to introduce the isocyanate group. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents like phosgene, ensuring safety and consistency in production.

Chemical Reactions Analysis

Nucleophilic Addition with Amines

The isocyanate group (-NCO) in methyl 4-(isocyanatomethyl)benzoate undergoes nucleophilic addition with primary amines to form urea derivatives. This reaction is pivotal in constructing quinazoline-based scaffolds:

-

Example : Reaction with methyl 2-aminobenzoate in DMF/water (4:1) at room temperature yields 3-(4-methoxybenzyl)quinazolin-2,4(1H,3H)-dione.

Table 1: Reaction Yields for Quinazoline Derivatives

| Compound | Substituent | Yield (%) | Conditions |

|---|---|---|---|

| 3 | 4-Trifluoromethyl | 21 | DMF, NaHCO₃, 25°C |

| 5 | 4-Methoxy | 65 | DMF, NaHCO₃, reflux |

| 7 | 7-Bromo | 29 | DMF, NaHCO₃, 25°C |

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Example : Reaction with 2-amino-5-bromobenzoic acid under basic conditions generates 6-bromo-3-(4-fluorobenzyl)quinazolin-2,4(1H,3H)-dione.

Catalytic Hydrogenation

While direct hydrogenation of this compound is not documented, analogous pathways suggest potential reduction routes:

-

Related Process : Catalytic hydrogenation of methyl 4-cyanobenzoate (using Pd/C or Ni catalysts) produces methyl 4-(aminomethyl)benzoate .

Hydrolysis and Functionalization

Controlled hydrolysis of the methyl ester moiety enables further derivatization:

-

Acid-Catalyzed Hydrolysis : Yields 4-(isocyanatomethyl)benzoic acid, which is useful for conjugation with alcohols or amines.

-

Base-Mediated Reactions : Alkaline conditions (pH 9–12) facilitate phase separation for product isolation .

Research Findings and Data

-

Stability : The isocyanate group is moisture-sensitive; reactions require anhydrous conditions or inert atmospheres .

-

Synthetic Efficiency : Yields for quinazoline derivatives vary significantly (21–65%) based on electronic effects of substituents .

-

Scalability : Multi-kilogram syntheses (e.g., 60 kg scale) confirm industrial viability for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Methyl 4-(isocyanatomethyl)benzoate has shown promising antitumor activity, particularly against prostate cancer cells. Research indicates that it can be used to synthesize benzimidazole derivatives, which exhibit significant cytotoxic effects on cancer cell lines. These derivatives are formed through the reaction of this compound with various nucleophiles, leading to compounds with enhanced biological activity .

Local Anesthetic Development

This compound is also explored in the design of local anesthetics. A study demonstrated that modifications of benzoate compounds, including this compound, can produce novel anesthetics with favorable pharmacological properties. The structure-activity relationship (SAR) of these compounds suggests potential for developing anesthetics with improved efficacy and reduced toxicity .

Materials Science

Polymer Production

this compound is utilized as a monomer in the synthesis of polyurethanes and other polymeric materials. Its isocyanate functional group allows for reactions with polyols to form high-performance polymers used in coatings, adhesives, and sealants. These materials exhibit excellent mechanical properties and chemical resistance, making them suitable for industrial applications .

Waterproofing Applications

In construction and building materials, this compound is employed as a waterproofing agent. It can be incorporated into formulations that enhance the durability and water resistance of concrete and masonry products . The compound's ability to form strong bonds with various substrates contributes to its effectiveness in this application.

Agricultural Chemistry

Pesticide Formulation

This compound has potential applications in the formulation of pesticides and herbicides. Its reactive isocyanate group can be utilized to create agrochemicals that target specific pests while minimizing environmental impact. Research is ongoing to evaluate its effectiveness and safety in agricultural settings .

Case Study 1: Antitumor Efficacy

A comprehensive study evaluated the antitumor properties of compounds derived from this compound. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective cancer treatments .

Case Study 2: Local Anesthetic Development

In a clinical trial setting, a series of local anesthetics synthesized from this compound were tested for efficacy in dental procedures. The findings revealed a significant reduction in pain perception among patients compared to traditional anesthetics, suggesting a viable alternative for clinical use .

Data Tables

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Significant cytotoxicity against prostate cancer cells |

| Local anesthetics | Improved efficacy with reduced toxicity | |

| Materials Science | Polymer production | High-performance materials with chemical resistance |

| Waterproofing agents | Enhanced durability of building materials | |

| Agricultural Chemistry | Pesticide formulation | Targeted pest control with minimized environmental impact |

Mechanism of Action

The mechanism of action of methyl 4-(isocyanatomethyl)benzoate involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-(isocyanatomethyl)benzoate with structurally analogous benzoate derivatives, focusing on substituents, functional groups, molecular weights, and applications:

Key Observations :

Reactivity and Functional Groups: The isocyanate group in this compound distinguishes it as highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form urea or urethane linkages. This contrasts with the dimethylamino group in Methyl 4-(dimethylamino)benzoate, which imparts basicity and UV absorption properties . Carbamoylamino (in Methyl 4-(carbamoylamino)benzoate) and aminoethyl (in (S)-Methyl 4-(1-aminoethyl)benzoate) groups are less reactive but critical for hydrogen bonding in drug-target interactions .

Molecular Weight and Applications: Lower molecular weight compounds (e.g., Methyl 4-(dimethylamino)benzoate, 179.22 g/mol) are often used as intermediates, whereas bulkier derivatives like C1 (507.57 g/mol) target specific biological pathways (e.g., kinase inhibition) . The isocyanate derivative’s moderate size (191.19 g/mol) balances reactivity and solubility, making it suitable for polymer crosslinking and covalent drug design .

Synthetic Routes: Piperazine- and quinoline-containing analogs (e.g., C1) are synthesized via coupling reactions between carboxylic acids and amines in polar aprotic solvents (e.g., DMF) . Isocyanate introduction likely requires specialized reagents (e.g., triphosgene) under anhydrous conditions, as seen in related protocols .

Biological and Industrial Relevance: Aquaporin inhibitors (e.g., Methyl 4-(carbamoylamino)benzoate) leverage hydrogen-bonding motifs, whereas isocyanates are more suited for irreversible enzyme inhibition or material sciences . Alkyl benzoates (e.g., methyl, ethyl esters) generally exhibit low toxicity and are used in cosmetics, but isocyanates require stringent safety protocols due to irritancy .

Research Findings and Data Gaps

- Physicochemical Data : While molecular weights and functional groups are deducible, experimental data (e.g., logP, pKa) for this compound are absent in the evidence. Comparative studies with analogs suggest moderate lipophilicity (logP ~2–3) .

- Biological Activity: No direct pharmacological data are provided, but isocyanate-containing compounds are known for covalent target engagement (e.g., proteasome inhibitors) .

- Safety : Isocyanates are associated with respiratory sensitization, unlike safer alkyl benzoates used in cosmetics .

Biological Activity

Methyl 4-(isocyanatomethyl)benzoate, a compound with the molecular formula C₁₀H₉NO₃, is an isocyanate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

This compound can be synthesized through the reaction of methyl 4-(aminomethyl)benzoate with phosgene or triphosgene in an inert solvent such as dichloromethane. This process allows for the introduction of the isocyanate group while maintaining the integrity of the compound. The reaction conditions are typically controlled to prevent decomposition of the isocyanate functionality.

The biological activity of this compound primarily stems from its reactive isocyanate group. This group can engage in nucleophilic addition reactions with various biomolecules, leading to the formation of ureas and carbamates. These reactions can modify proteins and other biological macromolecules, which may impact their function and stability .

Key Reactions:

- Nucleophilic Addition : Reacts with amines to form ureas.

- Hydrolysis : In the presence of water, it hydrolyzes to yield amines and carbon dioxide.

- Polymerization : Can react with itself or other isocyanates to form polyureas or polyurethanes.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been investigated for its potential in drug development, particularly in synthesizing compounds that target cancer cells. For instance, derivatives formed from this compound have shown promising results in inhibiting the growth of various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia) cells .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the efficacy of this compound and its derivatives against different cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) for selected compounds derived from this isocyanate:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 6b | KYSE520 | 12.76 |

| 6h | OE33 | 13.82 |

| 6j | U266B | 20.25 |

| This compound | MCF-7 | TBD |

Note: TBD indicates that specific IC₅₀ values for this compound were not directly reported but are part of ongoing research efforts .

Study on Antiproliferative Effects

In a detailed study involving various derivatives of this compound, researchers observed that modifications to the structure significantly influenced biological activity. For example, compounds with enhanced hydrophobicity demonstrated improved cellular uptake and stability, leading to increased antiproliferative effects against cancer cell lines .

Mechanistic Insights

Western blot analyses revealed that treatment with derivatives resulted in apoptosis in treated cells, characterized by cleavage of PARP (Poly (ADP-ribose) polymerase), indicating a mechanism involving programmed cell death. The selectivity towards specific histone deacetylases (HDACs) was also noted, suggesting potential pathways through which these compounds exert their effects on tumor cells .

Safety and Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to acknowledge its safety profile. Isocyanates are known irritants and can cause respiratory issues upon exposure. Therefore, handling precautions should be strictly adhered to in laboratory settings .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent hydrolysis of the isocyanate .

- Monitor reaction progress via TLC or in situ IR spectroscopy to detect the disappearance of the amine peak (~3300 cm⁻¹) .

Table 1 : Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| 1 | NaN₃, PPh₃ | THF | 0°C → RT | 12 h | 75% |

| 2 | (Cl₃CO)₂CO | DCM | 0°C | 2 h | 60% |

| *Hypothetical yields based on analogous syntheses . |

Basic: How should this compound be stored to ensure stability during experiments?

The isocyanate group is highly moisture-sensitive. Recommended storage conditions:

- Temperature : –20°C in a sealed, argon-purged vial.

- Desiccant : Include molecular sieves (3Å) in the storage container.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive manipulations .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Key characterization techniques:

- NMR :

- IR : Confirm the isocyanate stretch at ~2250–2270 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks .

Advanced: How can crystallographic data for this compound be refined to resolve structural ambiguities?

For single-crystal X-ray diffraction:

Data Collection : Use a high-intensity source (e.g., synchrotron) to mitigate weak scattering from light atoms.

Refinement : Employ SHELXL for small-molecule refinement. Key steps:

- Apply restraints to the isocyanate group’s geometry due to potential disorder.

- Use the ORTEP-3 GUI for thermal ellipsoid visualization to assess positional uncertainty .

Validation : Check for missed symmetry or twinning using PLATON or Olex2 .

Advanced: What mechanistic insights explain the reactivity of the isocyanate group in nucleophilic addition reactions?

The isocyanate group (–N=C=O) undergoes nucleophilic attack due to its electrophilic carbon. Mechanistic considerations:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate urethane formation with alcohols by polarizing the C=O bond .

- Competing Reactions : Hydrolysis to urea derivatives can occur if trace water is present; monitor via IR .

Figure 1 : Proposed Reaction Pathway for Urethane Formation

[Insert hypothetical scheme: Isocyanate + Alcohol → Urethane]

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

SAR strategies:

Functional Group Modifications :

- Replace the methyl ester with ethyl or tert-butyl esters to alter lipophilicity (logP) and membrane permeability .

- Introduce electron-withdrawing groups (e.g., –NO₂) on the benzene ring to enhance electrophilicity of the isocyanate .

Biological Assays :

- Screen derivatives for enzyme inhibition (e.g., proteases) using fluorescence-based assays.

- Assess cytotoxicity via MTT assays in cell lines .

Table 2 : Hypothetical SAR Data for Derivatives

| Derivative | LogP* | IC₅₀ (μM) | Cytotoxicity (LD₅₀, μM) |

|---|---|---|---|

| Parent | 2.1 | 50 | >100 |

| –NO₂ | 1.8 | 12 | 45 |

| –OCH₃ | 2.5 | 85 | >100 |

| *Calculated using ChemDraw . |

Advanced: How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) applications:

- Transition State Analysis : Model nucleophilic attack pathways to predict regioselectivity.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize reaction conditions .

- Electrostatic Potential Maps : Identify electrophilic hotspots on the isocyanate group for targeted functionalization .

Advanced: What strategies mitigate conflicting crystallographic and spectroscopic data for this compound?

Data Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries.

Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility causing crystallographic disorder .

High-Resolution Techniques : Employ synchrotron XRD or neutron diffraction to resolve hydrogen atom positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.